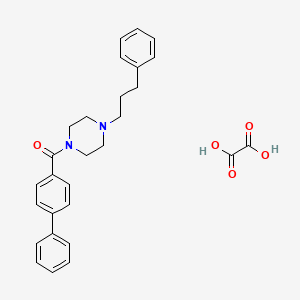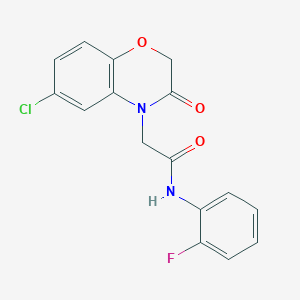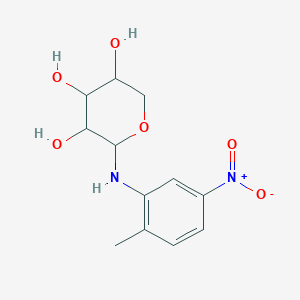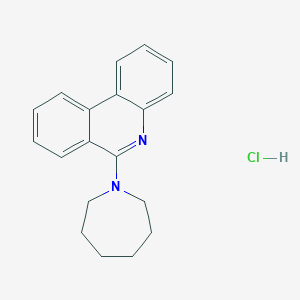
1-(4-biphenylylcarbonyl)-4-(3-phenylpropyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-biphenylylcarbonyl)-4-(3-phenylpropyl)piperazine oxalate, also known as BCTP, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound is widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
作用機序
1-(4-biphenylylcarbonyl)-4-(3-phenylpropyl)piperazine oxalate selectively binds to and blocks the activity of mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR1 by glutamate can lead to the activation of various signaling pathways that regulate neuronal excitability, synaptic plasticity, and neurotransmitter release. By blocking mGluR1, this compound can modulate these processes and affect various physiological and pathological functions.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific system being studied. For example, this compound has been shown to reduce pain sensitivity in animal models of neuropathic pain, to reduce anxiety-like behavior in mice, and to improve cognitive function in a mouse model of Alzheimer's disease. This compound has also been shown to modulate dopamine release in the striatum, which may underlie its potential therapeutic effects in addiction and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 1-(4-biphenylylcarbonyl)-4-(3-phenylpropyl)piperazine oxalate in lab experiments is its high selectivity for mGluR1, which allows for specific modulation of this receptor without affecting other glutamate receptors. Another advantage is its availability and relatively low cost compared to other mGluR1 antagonists. However, one limitation of using this compound is its relatively low potency compared to other mGluR1 antagonists, which may require higher concentrations to achieve the desired effects. Another limitation is the potential for off-target effects, which may require careful experimental design and controls.
将来の方向性
There are several future directions for research on 1-(4-biphenylylcarbonyl)-4-(3-phenylpropyl)piperazine oxalate and mGluR1. One direction is to investigate the potential therapeutic effects of mGluR1 antagonists in various neurological and psychiatric disorders, including pain, anxiety, depression, addiction, and neurodegenerative diseases. Another direction is to investigate the role of mGluR1 in synaptic plasticity and learning and memory, and to develop new tools for modulating mGluR1 activity. Finally, the development of more potent and selective mGluR1 antagonists may improve the efficacy and specificity of these compounds for future research and clinical applications.
合成法
The synthesis of 1-(4-biphenylylcarbonyl)-4-(3-phenylpropyl)piperazine oxalate involves several steps, including the preparation of 4-biphenylylcarbonyl chloride and 3-phenylpropylpiperazine, followed by the reaction of these two compounds in the presence of a base and an acid to form this compound. The purity and yield of this compound can be improved by using high-performance liquid chromatography (HPLC) and recrystallization.
科学的研究の応用
1-(4-biphenylylcarbonyl)-4-(3-phenylpropyl)piperazine oxalate is a valuable tool for investigating the role of mGluR1 in various physiological and pathological processes. For example, this compound has been used to study the involvement of mGluR1 in pain, anxiety, depression, addiction, and neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound has also been used to investigate the potential therapeutic effects of mGluR1 antagonists in these conditions.
特性
IUPAC Name |
oxalic acid;(4-phenylphenyl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O.C2H2O4/c29-26(25-15-13-24(14-16-25)23-11-5-2-6-12-23)28-20-18-27(19-21-28)17-7-10-22-8-3-1-4-9-22;3-1(4)2(5)6/h1-6,8-9,11-16H,7,10,17-21H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEIDICNHSGZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B5013973.png)
![N,N-diethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5013981.png)
![6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5013992.png)
![2-{[benzyl(ethyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5013994.png)
![2-fluoro-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5013999.png)


![N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B5014028.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5014037.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5014039.png)


![2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine](/img/structure/B5014050.png)